Cas no 2113-47-5 (2'-Phenylacetanilide)
2'-Phenylacetanilide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[1,1'-biphenyl]-2-yl-
- 2-Acetamidobiphenyl
- 2-Acetamido-diphenyl
- 2-Acetylaminobiphenyl
- 2'-Phenylacetanilide
- Acetanilide, 2'-phenyl-
- Acetanilide, o-phenyl-
- N-(2-(Phenyl)phenyl)acetamide
- N-(2-Biphenylyl)acetamide
- N-[2-Biphenyl]acetamide
- NSC 3158
- NSC 50998
- 2113-47-5
- N-acetyl-2-aminobiphenyl
- DTXSID6036837
- SCHEMBL99181
- Cambridge id 6634723
- Acetamide, N-(1,1'-biphenyl)-2-yl-
- NSC-50998
- Q27260609
- N-(2-phenylphenyl)acetamide
- N-ACETYL-O-BIPHENYLAMINE
- UNII-4WW5K53Z91
- 4WW5K53Z91
- NSC50998
- 2-(ACETYLAMINO)-1,1'-BIPHENYL
- AI3-17602
- Acetamidobiphenyl
- AI3 17602
- HMS1587L12
- AKOS001310133
- NSC3158
- 2-phenyl-N-acetylaniline
- N-[1,1'-Biphenyl]-2-ylacetamide #
- NSC-3158
- AB00113000-01
- acetylaminobiphenyl
- BRN 2805113
- 4-12-00-03224 (Beilstein Handbook Reference)
- Z26545958
- N-([1,1'-biphenyl]-2-yl)acetamide
- N-(1,1'-Biphenyl)-2-ylacetamide
- Acetamide, N-[1,1'-biphenyl]-2-yl-
- AI317602
- Acetamide,1'-biphenyl]-2-yl-
- WLN: 1VMR BR
-
- Inchi: 1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
- InChI Key: IXCZSZXIGHWLEJ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 211.09979
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.0694 (rough estimate)
- Melting Point: 121°C
- Boiling Point: 350.95°C (rough estimate)
- Refractive Index: 1.5780 (estimate)
- PSA: 29.1
2'-Phenylacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319220-250mg |
2'-Phenylacetanilide |
2113-47-5 | 250mg |
$ 127.00 | 2023-09-06 | ||
| TRC | P319220-500mg |
2'-Phenylacetanilide |
2113-47-5 | 500mg |
$ 234.00 | 2023-09-06 | ||
| TRC | P319220-1g |
2'-Phenylacetanilide |
2113-47-5 | 1g |
$ 340.00 | 2022-06-03 | ||
| TRC | P319220-2.5g |
2'-Phenylacetanilide |
2113-47-5 | 2.5g |
$867.00 | 2023-05-17 | ||
| TRC | P319220-5g |
2'-Phenylacetanilide |
2113-47-5 | 5g |
$1631.00 | 2023-05-17 | ||
| A2B Chem LLC | AF39076-250mg |
ACETAMIDOBIPHENYL |
2113-47-5 | 97% | 250mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AF39076-500mg |
ACETAMIDOBIPHENYL |
2113-47-5 | 97% | 500mg |
$355.00 | 2024-04-20 | |
| A2B Chem LLC | AF39076-1g |
ACETAMIDOBIPHENYL |
2113-47-5 | 97% | 1g |
$483.00 | 2024-04-20 | |
| TRC | P319220-1000mg |
2'-Phenylacetanilide |
2113-47-5 | 1g |
$420.00 | 2023-05-17 |
2'-Phenylacetanilide Related Literature
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Nickeisha A. Stephenson,Samuel H. Gellman,Shannon S. Stahl RSC Adv. 2014 4 46840
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2. Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenylCurtis J. Czerwinski,Ilia A. Guzei,Kevin M. Riggle,Jason R. Schroeder,Lara C. Spencer Dalton Trans. 2011 40 9439
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Palani Natarajan,Priya,Deachen Chuskit Green Chem. 2017 19 5854
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Sayan Roy,Subir Panja,Sumeet Ranjan Sahoo,Sagnik Chatterjee,Debabrata Maiti Chem. Soc. Rev. 2023 52 2391
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5. Synthesis and decomposition of some sulphamoyl azidesRudolph A. Abramovitch,Koichi Miyashita J. Chem. Soc. Perkin Trans. 1 1975 2413
Additional information on 2'-Phenylacetanilide
2'-Phenylacetanilide: A Comprehensive Overview
2'-Phenylacetanilide (CAS No. 2113-47-5) is an organic compound that has garnered significant attention in various fields due to its unique chemical properties and versatile applications. This compound, also known as para-acetamidobenzophenone, belongs to the family of acetanilides, which are derivatives of acetanilide with additional substituents. The molecule consists of a benzene ring substituted with an acetyl group and an amide group, making it a valuable intermediate in organic synthesis and a key component in several industrial processes.
The synthesis of 2'-Phenylacetanilide involves the reaction of phenylacetic acid with ammonia or its derivatives, followed by dehydration to form the amide. This process is often optimized using catalytic agents or microwave-assisted techniques to enhance yield and purity. Recent studies have explored the use of green chemistry principles in the synthesis of 2'-Phenylacetanilide, focusing on reducing environmental impact while maintaining high efficiency.
One of the most notable applications of 2'-Phenylacetanilide is in the pharmaceutical industry, where it serves as an intermediate in the production of various drugs. For instance, it is used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics. The compound's ability to act as a versatile building block makes it indispensable in drug discovery and development.
In addition to its pharmaceutical applications, 2'-Phenylacetanilide has found utility in the field of materials science. Researchers have investigated its potential as a precursor for advanced materials such as polymers and nanoparticles. Recent advancements have demonstrated its role in the development of biodegradable polymers and nanoparticle drug delivery systems, highlighting its importance in cutting-edge research.
The chemical properties of 2'-Phenylacetanilide make it a valuable compound for academic and industrial research. Its ability to undergo various reactions, such as nucleophilic substitution and condensation, enables its use in a wide range of synthetic pathways. Moreover, the compound exhibits interesting photophysical properties, which have been exploited in studies related to fluorescent materials and optoelectronic devices.
Recent studies have also focused on the biological activity of 2'-Phenylacetanilide. Researchers have explored its potential as an anticancer agent, demonstrating promising results in vitro against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has made it a subject of interest for further preclinical studies.
In conclusion, 2'-Phenylacetanilide (CAS No. 2113-47-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique chemical properties and versatility continue to drive innovation across diverse research domains. As advancements in synthetic methods and application development progress, 2'-Phenylacetanilide is poised to play an even more significant role in shaping future technologies.
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